N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

概要

説明

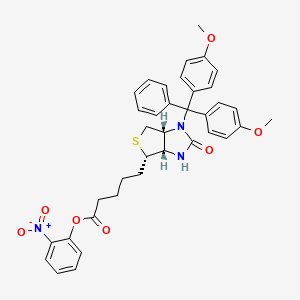

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a compound that combines the functionalities of dimethoxytrityl, biotin, and nitrophenyl ester groups. This compound is particularly significant in the field of biochemistry and molecular biology due to its utility in various biochemical applications, including as a protecting group and in biotinylation processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester typically involves multiple steps:

Protection of Biotin: The biotin molecule is first protected using the dimethoxytrityl group. This step involves the reaction of biotin with dimethoxytrityl chloride in the presence of a base such as pyridine.

Formation of the Ester: The protected biotin is then reacted with 2-nitrophenyl chloroformate to form the ester linkage. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of dimethoxytrityl chloride and 2-nitrophenyl chloroformate.

Optimization of Reaction Conditions: Ensuring optimal temperature, solvent, and base conditions to maximize yield and purity.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

化学反応の分析

Types of Reactions

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester undergoes several types of chemical reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release biotin and 2-nitrophenol.

Substitution: The nitrophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.

Substitution: Carried out using nucleophiles like primary amines in an organic solvent such as dimethylformamide, often with a catalyst like N,N’-diisopropylcarbodiimide.

Major Products

Hydrolysis: Produces biotin and 2-nitrophenol.

Substitution: Results in the formation of biotinylated amides.

科学的研究の応用

Biotinylation of Biomolecules

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is extensively used for the biotinylation of proteins, peptides, and nucleic acids. This process enhances the detection and purification of these biomolecules through the strong affinity between biotin and streptavidin.

- Case Study : In a study on oligonucleotide labeling, researchers utilized this compound to biotinylate oligonucleotides, facilitating their subsequent capture and analysis via streptavidin-coated surfaces. This method demonstrated improved sensitivity in detecting low-abundance nucleic acids compared to traditional methods .

Protecting Group in Synthesis

The dimethoxytrityl group in this compound acts as a protecting group for hydroxyl functionalities during nucleoside and nucleotide synthesis. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.

- Methodology : The protection of biotin involves reacting it with dimethoxytrityl chloride in the presence of a base like pyridine. Following this, the protected biotin can be reacted with 2-nitrophenyl chloroformate to form the ester linkage, which is stable under various conditions.

Molecular Biology Techniques

This compound is utilized in various molecular biology applications, including:

- Synthesis of Biotinylated Oligonucleotides : These are essential for affinity purification techniques and labeling in hybridization assays.

- Detection Methods : The incorporation of biotin into probes allows for enhanced signal amplification due to the multiple binding sites available on avidin or streptavidin .

Data Table: Comparison of Applications

| Application | Description | Advantages |

|---|---|---|

| Biotinylation | Labels proteins/oligonucleotides for detection | High sensitivity and specificity |

| Protecting Group | Protects hydroxyl groups during synthesis | Prevents side reactions during multi-step syntheses |

| Molecular Biology Techniques | Used in the synthesis of biotinylated oligonucleotides | Facilitates affinity purification and detection |

作用機序

The mechanism of action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester involves:

Biotinylation: The nitrophenyl ester group reacts with nucleophiles, such as amines, to form stable amide bonds, effectively biotinylating the target molecule.

Protection: The dimethoxytrityl group protects hydroxyl groups during chemical synthesis, preventing unwanted reactions.

類似化合物との比較

Similar Compounds

N1-(Dimethoxytrityl)-D-(+)biotin 4-nitrophenyl ester: Similar structure but with a different position of the nitro group.

N1-(Dimethoxytrityl)-D-(+)biotin 3-nitrophenyl ester: Another positional isomer with the nitro group in the meta position.

Uniqueness

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is unique due to the specific positioning of the nitro group, which can influence the reactivity and stability of the ester bond. This positional specificity can affect the efficiency of biotinylation reactions and the stability of the compound under various conditions.

生物活性

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a biotin derivative that plays a significant role in biochemistry and molecular biology. Its unique structure allows it to function effectively in various applications, particularly in the fields of diagnostics and therapeutic development. This article explores its biological activity, synthesis, and applications based on diverse scholarly sources.

Chemical Structure and Properties

This compound is characterized by the presence of a biotin moiety linked to a dimethoxytrityl group and a 2-nitrophenyl ester group. This structure enables photocleavage, making it valuable for controlled release applications.

- Chemical Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 353.35 g/mol

Binding Affinity

Biotin is known for its strong binding affinity to avidin and streptavidin, which are tetrameric proteins. The incorporation of the dimethoxytrityl and 2-nitrophenyl groups enhances the stability and functionality of biotin derivatives in various assays. The binding mechanism is crucial for applications such as:

- Cell Surface Labeling : Biotinylated antibodies can selectively label cells, allowing for isolation via streptavidin-coated beads .

- Nucleic Acid Detection : The biotin-avidin system is employed in detecting nucleic acids through hybridization methods, although background signals from endogenous biotin can pose challenges .

Photocleavage Mechanism

The 2-nitrophenyl ester group allows for photocleavage under UV light, which can be utilized to release biotin or other attached molecules in a controlled manner. This property is particularly useful in:

- Targeted Drug Delivery : By controlling the release of therapeutic agents at specific sites within biological systems .

- DNA Nanotechnology : The compound can be used to create photochemically responsive DNA structures that can be manipulated for various applications in genetic engineering and synthetic biology .

Diagnostic Assays

This compound finds extensive use in clinical diagnostics due to its ability to facilitate high-sensitivity assays. Its role includes:

- Tumor Imaging : Biotin derivatives are used to target specific tumor markers, enhancing imaging techniques .

- Genetic Testing : The compound aids in the detection of genetic mutations through hybridization techniques that leverage the strong avidin-biotin interaction .

Therapeutic Development

Research indicates that biotin derivatives may have potential therapeutic applications, including:

- Drug Delivery Systems : Utilizing the photocleavable properties for controlled release of drugs at targeted sites within the body .

- Gene Therapy : The ability to bind selectively to nucleic acids opens avenues for gene editing technologies and RNA interference strategies .

Case Studies

特性

IUPAC Name |

(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N3O7S/c1-45-28-20-16-26(17-21-28)37(25-10-4-3-5-11-25,27-18-22-29(46-2)23-19-27)39-31-24-48-33(35(31)38-36(39)42)14-8-9-15-34(41)47-32-13-7-6-12-30(32)40(43)44/h3-7,10-13,16-23,31,33,35H,8-9,14-15,24H2,1-2H3,(H,38,42)/t31-,33-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJXCMCVVLDTI-YXSDWHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。